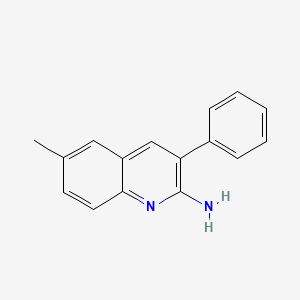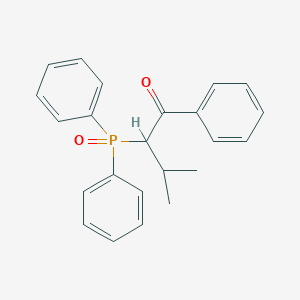
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of a Grignard reagent, where the diphenylphosphine oxide reacts with a suitable alkyl halide in the presence of a magnesium catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Solvent-impregnated resins and ionic liquids may be used to facilitate the extraction and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Known for its use in azide-alkyne cycloaddition reactions.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Triphenylphosphine oxide: Commonly used as a byproduct in many organic reactions involving phosphines.
Uniqueness
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.
Propiedades
Número CAS |
89091-86-1 |
|---|---|
Fórmula molecular |
C23H23O2P |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C23H23O2P/c1-18(2)23(22(24)19-12-6-3-7-13-19)26(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,23H,1-2H3 |
Clave InChI |
RLKULRHZMZNVKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


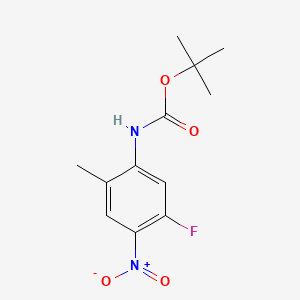

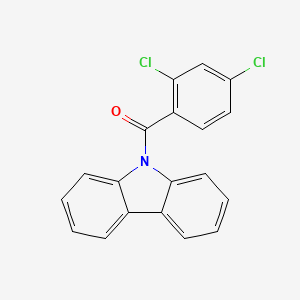
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

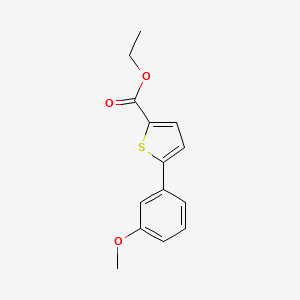
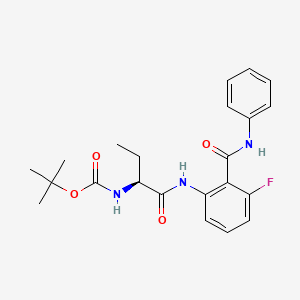
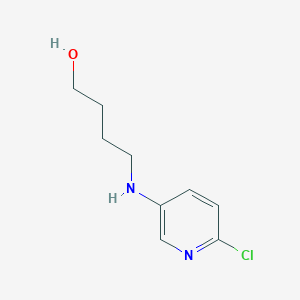
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
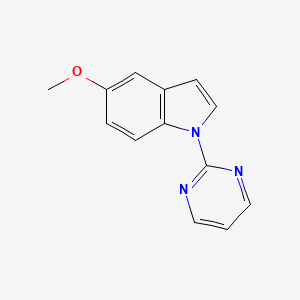
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
